molecular formula C13H23NO3 B13634951 tert-Butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate

tert-Butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate

Katalognummer: B13634951
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: ZIOZNSPMWUCPKG-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals It is characterized by its unique stereochemistry, with two chiral centers at the 2 and 4 positions of the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and acetyl chloride.

    Introduction of the Acetyl Group: The acetyl group is introduced at the 4-position of the piperidine ring through an acetylation reaction using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions due to its structural similarity to biologically active piperidine derivatives.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate
  • rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Uniqueness

rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9-8-11(10(2)15)6-7-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t9-,11-/m1/s1

InChI-Schlüssel

ZIOZNSPMWUCPKG-MWLCHTKSSA-N

Isomerische SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)C

Kanonische SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.